

# ME1111: A Technical Guide to its Effects on Mitochondrial Respiration

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## Compound of Interest

Compound Name: ME1111

Cat. No.: B608955

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## Abstract

**ME1111** is a novel, selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, with potent antifungal activity. Developed by Meiji Seika Pharma Co., Ltd., it was investigated as a topical treatment for onychomycosis, a fungal nail infection.[1] Its mechanism of action involves the targeted disruption of the mitochondrial electron transport chain in dermatophytes, leading to fungicidal effects.[2] Although clinical development of **ME1111** was discontinued due to not meeting the primary endpoint in a Phase 2 study, its targeted action on a key mitochondrial enzyme makes it a valuable case study for understanding the impact of Complex II inhibition on cellular respiration.[3] This guide provides a comprehensive technical overview of **ME1111**, its mechanism of action, and the broader effects of succinate dehydrogenase inhibition on mitochondrial function.

## Introduction to ME1111 and its Target

**ME1111** is a small molecule compound (molecular weight: 202.25 g/mol ) belonging to a new class of antifungals with a phenyl-pyrazole skeleton.[4] Its primary molecular target is succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane.

Succinate dehydrogenase is unique as it participates in both the citric acid cycle and the mitochondrial electron transport chain. In the citric acid cycle, it catalyzes the oxidation of

succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q) in the electron transport chain, which in turn shuttles them to Complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis.

## Mechanism of Action of ME1111

**ME1111** selectively inhibits the activity of succinate dehydrogenase in dermatophytes. This inhibition disrupts the mitochondrial electron transport chain at Complex II, leading to a halt in cellular respiration and subsequent cell death.

## Quantitative Data: Inhibitory Activity

The inhibitory potency of **ME1111** against the succinate-2,6-dichlorophenolindophenol (DCIP) reductase activity of SDH has been quantified. The 50% inhibitory concentrations (IC<sub>50</sub>) demonstrate a significant selectivity for the fungal enzyme over its human homologue.

Target Organism/Cell Line	Target Enzyme	IC <sub>50</sub> (µg/mL)
Trichophyton rubrum	Succinate Dehydrogenase (Complex II)	0.029
Trichophyton mentagrophytes	Succinate Dehydrogenase (Complex II)	0.025
Human K562 cells	Succinate Dehydrogenase (Complex II)	>100
Human HepG2 cells	Succinate Dehydrogenase (Complex II)	>100

Data sourced from Takahata et al., 2016.[\[2\]](#)

## Effects of Succinate Dehydrogenase Inhibition on Mitochondrial Respiration

While specific data on the broader effects of **ME1111** on mitochondrial respiration parameters are not publicly available, the consequences of inhibiting Complex II are well-documented.

## Oxygen Consumption Rate (OCR)

Inhibition of Complex II is expected to decrease the mitochondrial oxygen consumption rate. Since Complex II is a key entry point for electrons into the electron transport chain, its blockage will reduce the flow of electrons to Complex IV (cytochrome c oxidase), the terminal enzyme that consumes oxygen. This would lead to a decrease in basal respiration and a significant reduction in maximal respiration when the electron transport chain is uncoupled.

## ATP Production

The primary function of mitochondrial respiration is the production of ATP. By inhibiting the electron transport chain, SDH inhibitors like **ME1111** disrupt the generation of the proton motive force across the inner mitochondrial membrane. This, in turn, inhibits the activity of ATP synthase (Complex V), leading to a significant decrease in mitochondrial ATP synthesis. Cells may attempt to compensate by upregulating glycolysis.

## Reactive Oxygen Species (ROS) Production

The relationship between Complex II inhibition and ROS production is complex. Under normal conditions, the electron transport chain is a major source of ROS. Inhibition of Complex II can, under certain conditions, increase the production of superoxide radicals. This is thought to occur at the flavin site of the SDH-A subunit when the ubiquinone pool is highly reduced. The blockage of electron flow can lead to a backup of electrons, increasing the likelihood of their interaction with molecular oxygen to form superoxide.

## Experimental Protocols

### Succinate Dehydrogenase (Succinate-DCIP Reductase) Activity Assay

This spectrophotometric enzyme assay is a standard method for measuring the activity of Complex II. It relies on the ability of SDH to transfer electrons from succinate to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction.

Principle: Succinate + DCIP (blue)  $\xrightarrow{\text{SDH}}$  Fumarate + DCIP-H<sub>2</sub> (colorless)

The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.

#### Materials:

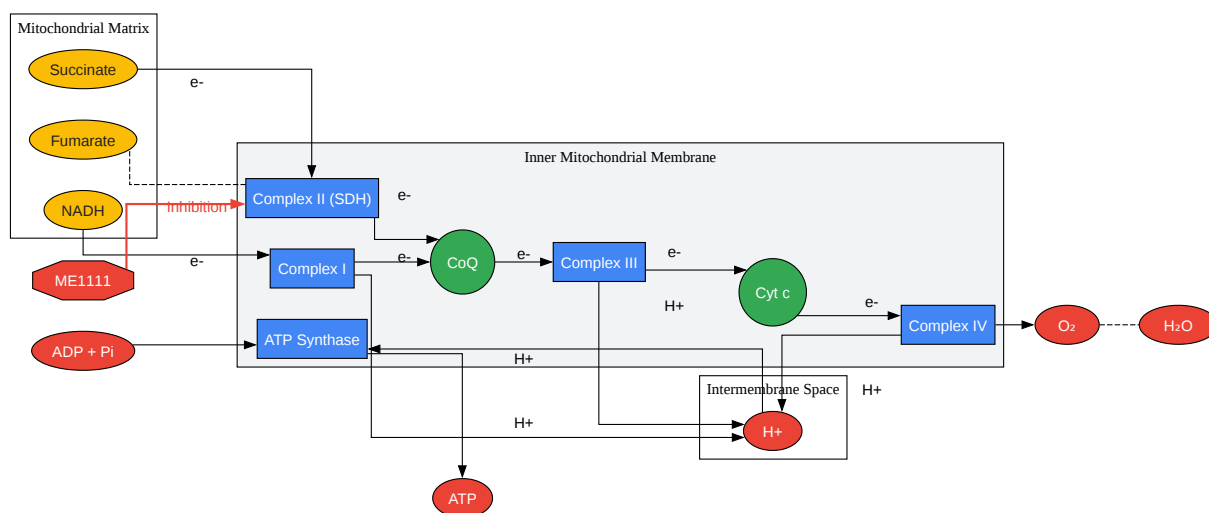
- Mitochondrial fractions isolated from fungal or mammalian cells
- Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.2)
- Succinate solution
- DCIP solution
- Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and sodium azide for Complex IV) to ensure electrons are specifically transferred to DCIP.
- Spectrophotometer capable of kinetic measurements at 600 nm.

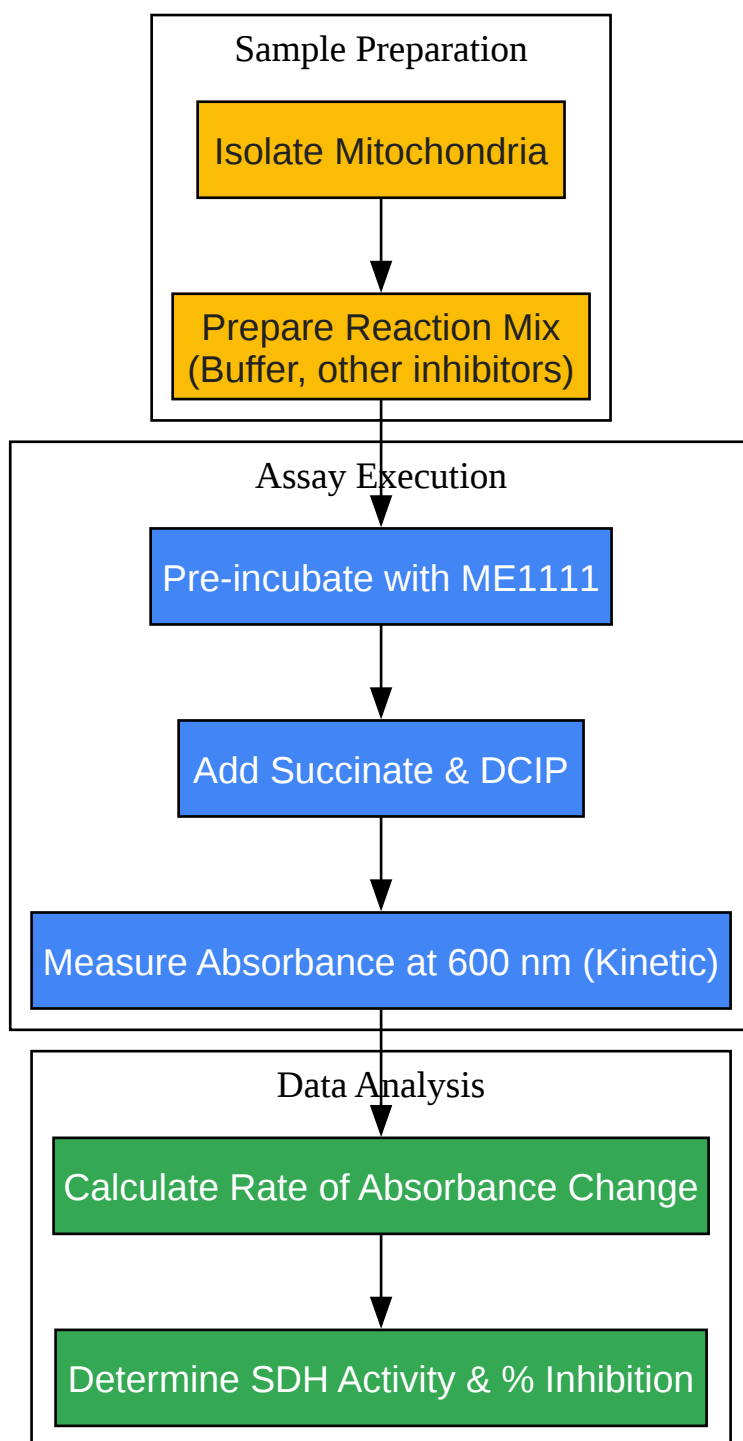
#### Procedure:

- Isolate mitochondrial fractions from the target cells or tissues.
- Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and inhibitors for other complexes.
- Initiate the reaction by adding the substrate (succinate) and DCIP.
- Immediately measure the change in absorbance at 600 nm over time in a spectrophotometer.
- To test the effect of an inhibitor like **ME1111**, pre-incubate the mitochondrial fraction with the compound for a defined period before adding the substrate.
- The activity is calculated from the rate of change in absorbance, using the extinction coefficient of DCIP.

## Visualizations

## Signaling and Experimental Pathways





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